

An In-depth Technical Guide to Bongardol: IUPAC Name, Synonyms, and Physicochemical Properties

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Compound of Interest

Compound Name: *Bongardol*

Cat. No.: *B179853*

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Introduction

Bongardol, a long-chain phenolic ester, has garnered interest for its potential applications as a preservative, antimicrobial, and insecticidal agent. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a discussion of its potential biological activities based on related compounds. While specific experimental data for **Bongardol** is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a foundation for future research and development.

Chemical Identity and Synonyms

The nomenclature and key identifiers for **Bongardol** are summarized in the table below. The IUPAC name, 2-(4-hydroxyphenyl)ethyl octacosanoate, is derived from its structure as an ester of tyrosol (2-(4-hydroxyphenyl)ethanol) and octacosanoic acid, a 28-carbon saturated fatty acid.

Identifier	Value
IUPAC Name	2-(4-hydroxyphenyl)ethyl octacosanoate
Synonyms	Bongardol, Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester
CAS Number	123690-76-6
Molecular Formula	C36H64O3

Physicochemical Properties

The physicochemical properties of **Bongardol** are crucial for understanding its behavior in various systems, including its solubility, stability, and potential for formulation. The following table summarizes key quantitative data.

Property	Value	Source
Molecular Weight	544.9 g/mol	
Boiling Point	627.8 °C at 760 mmHg	
Flash Point	221.5 °C	
Density	0.929 g/cm ³	
Vapor Pressure	2.35E-16 mmHg at 25°C	
Refractive Index	1.488	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Bongardol** is not readily available in the scientific literature, a general methodology can be inferred from the synthesis of similar long-chain tyrosol esters. The most common and environmentally friendly approach is through enzyme-catalyzed esterification.

General Protocol for Lipase-Catalyzed Synthesis of Tyrosol Esters

This protocol is a generalized procedure and would require optimization for the specific synthesis of **Bongardol**.

Materials:

- Tyrosol (2-(4-hydroxyphenyl)ethanol)
- Octacosanoic acid
- Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
- Anhydrous organic solvent (e.g., 2-methyl-2-butanol, hexane, or a solvent-free system using an excess of one reactant)
- Molecular sieves (optional, to remove water and drive the reaction forward)
- Rotary evaporator
- Chromatography system for purification (e.g., silica gel column chromatography)

Procedure:

- **Reactant Dissolution:** Dissolve tyrosol and octacosanoic acid in the chosen organic solvent in a sealed reaction vessel. A slight molar excess of the fatty acid is often used.
- **Enzyme Addition:** Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically a percentage of the total substrate weight and needs to be optimized.
- **Reaction Conditions:** The reaction is typically carried out with agitation (e.g., magnetic stirring or shaking) at a controlled temperature (e.g., 40-60 °C) for a period ranging from several hours to days, depending on the desired conversion.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- **Enzyme Removal:** Once the reaction has reached the desired endpoint, the immobilized enzyme can be easily removed by filtration for potential reuse.
- **Solvent Removal:** The organic solvent is removed from the reaction mixture using a rotary evaporator.
- **Purification:** The crude product is then purified using an appropriate chromatographic technique to isolate the desired 2-(4-hydroxyphenyl)ethyl octacosanoate.
- **Characterization:** The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Specific studies on the biological activity and the signaling pathways affected by **Bongardol** are not available. However, based on its structure as a phenolic lipid, its potential mechanisms of action can be postulated.

Postulated Antimicrobial Mechanism of Action

Phenolic lipids are known to exert their antimicrobial effects primarily through the disruption of microbial cell membranes. The lipophilic fatty acid chain is thought to intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and eventual cell death. The phenolic headgroup may also play a role by interacting with membrane proteins or interfering with cellular energy production.

Caption: Postulated mechanism of **Bongardol**'s antimicrobial activity.

Postulated Insecticidal Mechanism of Action

The insecticidal activity of long-chain fatty acid esters is often attributed to their ability to penetrate the insect's waxy cuticle, leading to dehydration. Additionally, they may interfere with the respiratory system by blocking spiracles or have neurotoxic effects. One source has suggested that **Bongardol** acts as a neurotoxin in insects.

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